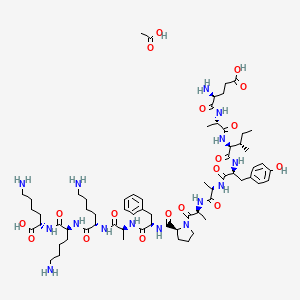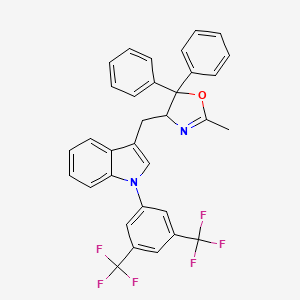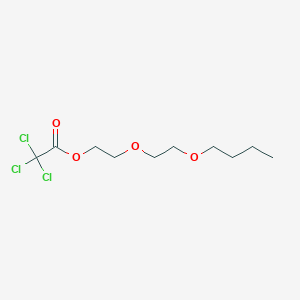![molecular formula C23H24O2 B14755724 7,11-Diphenylspiro[5.5]undecane-1,9-dione CAS No. 1521-72-8](/img/structure/B14755724.png)
7,11-Diphenylspiro[5.5]undecane-1,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,11-Diphenylspiro[5.5]undecane-1,9-dione is a spiro compound characterized by a unique structure where two phenyl groups are attached to a spiro[5.5]undecane skeleton. This compound is notable for its intriguing conformational and configurational properties, making it a subject of interest in various fields of chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Diphenylspiro[5.5]undecane-1,9-dione typically involves a double Michael condensation reaction. This process includes the reaction of 1,5-bisaryl-1,4-pentadien-3-one with cyclohexanone in the presence of a phase-transfer catalyst under ultrasound irradiation. The reaction is carried out in a dichloromethane-water mixture, yielding the desired product in 51-96% yields over 3-12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
7,11-Diphenylspiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including:
Bromination: This reaction involves the addition of bromine to the compound, leading to the formation of bridged acetal and ether products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Bromination: Typically carried out in dichloromethane as the solvent.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
Bridged Acetal and Ether: Formed during the bromination of this compound.
Aplicaciones Científicas De Investigación
7,11-Diphenylspiro[5.5]undecane-1,9-dione has several applications in scientific research:
Chemistry: Used as a model compound to study spiro compound stereochemistry and conformational behavior.
Biology and Medicine:
Industry: May be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 7,11-Diphenylspiro[5.5]undecane-1,9-dione involves its interaction with various molecular targets, depending on the specific application. For instance, in bromination reactions, the proximity effect plays a significant role, leading to the formation of bridged acetal and ether products . The compound’s unique spiro structure also influences its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spiro structures, such as those containing 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
Bis(1,3-oxathiane) Spiranes: Exhibiting similar stereochemistry and conformational properties.
Uniqueness
7,11-Diphenylspiro[5.5]undecane-1,9-dione is unique due to its specific substitution pattern and the presence of two phenyl groups, which significantly influence its chemical behavior and applications.
Propiedades
Número CAS |
1521-72-8 |
|---|---|
Fórmula molecular |
C23H24O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1,5-diphenylspiro[5.5]undecane-3,11-dione |
InChI |
InChI=1S/C23H24O2/c24-19-15-20(17-9-3-1-4-10-17)23(14-8-7-13-22(23)25)21(16-19)18-11-5-2-6-12-18/h1-6,9-12,20-21H,7-8,13-16H2 |
Clave InChI |
OPNBDOGDEHAZOE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(CC(=O)CC2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)






![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)


![2,3-Dithiaspiro[4.5]decane](/img/structure/B14755741.png)
